molecular formula C32H34N4O4 B12705942 13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid CAS No. 6988-86-9

13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid

Cat. No.: B12705942
CAS No.: 6988-86-9
M. Wt: 538.6 g/mol
InChI Key: RZTRGMMZKUXSAY-UHFFFAOYSA-N
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Description

13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play crucial roles in biological systems, such as in hemoglobin and chlorophyll. This particular compound is characterized by its unique structure, which includes multiple methyl and ethyl groups, as well as a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid typically involves the condensation of pyrrole derivatives with aldehydes under acidic conditions to form the porphyrin macrocycle. Subsequent functionalization steps introduce the carboxylic acid and alkyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can produce significant quantities of the compound with consistent quality. Purification steps, such as chromatography and recrystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the porphyrin ring or the functional groups attached to it.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce dehydrogenated compounds.

Scientific Research Applications

13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying porphyrin chemistry and for developing new synthetic methodologies.

    Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as in photodynamic therapy for cancer treatment.

    Industry: The compound is used in the development of dyes, sensors, and catalysts.

Mechanism of Action

The mechanism of action of 13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, affecting their function. The compound’s photophysical properties enable it to generate reactive oxygen species upon light activation, which can induce cell damage and apoptosis in targeted cells.

Comparison with Similar Compounds

Similar Compounds

    Coproporphyrin I: A similar porphyrin compound with different alkyl and carboxyl groups.

    Protoporphyrin IX: Another porphyrin with distinct functional groups and biological roles.

    Uroporphyrin: A porphyrin with additional carboxylic acid groups.

Uniqueness

13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid is unique due to its specific combination of methyl, ethyl, and carboxylic acid groups, which confer distinct chemical and physical properties. These properties make it valuable for various research and industrial applications.

Properties

CAS No.

6988-86-9

Molecular Formula

C32H34N4O4

Molecular Weight

538.6 g/mol

IUPAC Name

13-(2-carboxyethyl)-7,17-diethyl-3,8,12,18-tetramethyl-21,24-dihydroporphyrin-2-carboxylic acid

InChI

InChI=1S/C32H34N4O4/c1-7-19-15(3)22-11-23-17(5)21(9-10-30(37)38)28(35-23)14-27-20(8-2)16(4)24(34-27)13-29-31(32(39)40)18(6)25(36-29)12-26(19)33-22/h11-14,34,36H,7-10H2,1-6H3,(H,37,38)(H,39,40)

InChI Key

RZTRGMMZKUXSAY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C)CC)C)C(=O)O)C

Origin of Product

United States

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